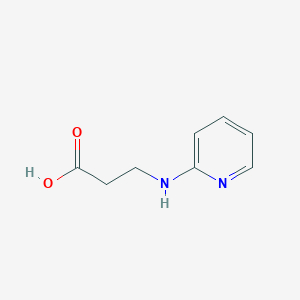

3-(pyridin-2-ylamino)propanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWUSJOEYZAKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475153 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104961-64-0 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Pyridin-2-yl)amino]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"3-(pyridin-2-ylamino)propanoic acid" fundamental properties

An In-Depth Technical Guide to 3-(pyridin-2-ylamino)propanoic acid: Properties, Synthesis, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 104961-64-0), a heterocyclic β-amino acid of significant interest in pharmaceutical development. The document details its fundamental physicochemical properties, outlines key synthetic methodologies with mechanistic insights, and provides a theoretical framework for its spectroscopic characterization. The primary focus is on its critical role as a key building block in the synthesis of Dabigatran Etexilate, a potent direct thrombin inhibitor. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and application of this important chemical intermediate.

Introduction

This compound, also known as N-pyridin-2-yl-beta-alanine, is a molecule that merges a pyridine ring with a β-amino acid scaffold. While its intrinsic biological activity is not extensively documented, its true value lies in its function as a versatile intermediate in organic synthesis. The strategic placement of a secondary amine, a carboxylic acid, and an aromatic nitrogenous ring makes it a highly valuable precursor for constructing more complex molecules.

Its most notable application is in the industrial synthesis of Dabigatran Etexilate, an oral anticoagulant that has become a cornerstone in thrombosis prevention and treatment.[1] The propanoic acid backbone and the pyridinylamino moiety form a significant portion of the final drug's structure, making an efficient and well-understood synthesis of this intermediate paramount for pharmaceutical production. This guide delves into the core properties and synthetic pathways that enable its effective use in such applications.

Core Physicochemical & Computational Properties

A precise understanding of a molecule's physical and chemical properties is fundamental for its application in a laboratory or industrial setting. While some experimental values like a specific melting point are not consistently reported across commercial suppliers, a combination of reported data and computational predictions provides a robust profile for this compound.[2][3]

Table 1: Physicochemical and Computational Data Summary

| Property | Value | Source |

| CAS Number | 104961-64-0 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-pyridin-2-yl-beta-alanine, N-2-Pyridinyl-β-alanine | [1][3] |

| Boiling Point | 389.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.281 g/cm³ (Predicted) | [2] |

| Flash Point | 189.3 °C (Predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | [3] |

| LogP (Partition Coefficient) | 0.9682 (Predicted) | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

-

Solubility Insights : Based on its zwitterionic potential (possessing both a basic pyridine nitrogen and an acidic carboxylic acid), this compound is expected to be soluble in polar protic solvents, including water and lower alcohols (methanol, ethanol). Its solubility in water is likely pH-dependent, increasing in acidic or basic solutions. It is also anticipated to be soluble in polar aprotic solvents such as DMSO.

Synthesis Methodologies & Mechanistic Insights

The most prevalent and efficient synthesis of this compound and its esters involves an aza-Michael addition reaction. This method is valued for its high atom economy and straightforward execution.

Aza-Michael Addition of 2-Aminopyridine to an Acrylate Ester

The core reaction involves the conjugate addition of 2-aminopyridine to an α,β-unsaturated carbonyl compound, typically an acrylate ester like butyl acrylate or ethyl acrylate.[5] The reaction proceeds in two key stages: the Michael addition followed by ester hydrolysis.

Experimental Protocol: Two-Stage Synthesis [5]

-

Stage 1: Michael Addition

-

To a round-bottom flask, add 2-aminopyridine (1.0 equiv), an acrylate ester (e.g., butyl prop-2-enoate, ~1.2 equiv), and a catalytic amount of a weak acid like acetic acid (~0.5 equiv).

-

Heat the resulting solution at 70°C and stir overnight. The weak acid protonates the carbonyl of the acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine.

-

-

Stage 2: Saponification (Ester Hydrolysis)

-

After the initial reaction, add a strong base such as potassium hydroxide (2.5 equiv) dissolved in water.

-

Stir the biphasic solution overnight at room temperature (25°C). The hydroxide ions attack the ester carbonyl, leading to saponification.

-

Upon completion, concentrate the mixture under vacuum to remove the alcohol byproduct (e.g., butanol) and excess solvent.

-

Wash the resulting aqueous mixture with a non-polar organic solvent like dichloromethane (DCM) to remove unreacted starting materials and organic impurities.

-

The desired product, this compound, remains in the aqueous layer as its potassium salt. Acidification of this layer would precipitate the product, which could then be isolated by filtration. Alternatively, as described in the reference, concentration of the filtrate after washing yields the product.[5]

-

Mechanistic Causality

The choice of an acrylate ester over acrylic acid for the initial addition is deliberate. Esters are generally more reactive Michael acceptors than the corresponding carboxylates (which would form under neutral or basic conditions). The initial acid catalysis activates the acrylate. The subsequent hydrolysis step is a standard saponification, driven by the formation of a stable carboxylate salt. This two-stage process allows for controlled formation of the C-N bond without significant polymerization of the acrylate.[6]

Predicted Spectroscopic Characterization

While publicly available experimental spectra are scarce, the structure of this compound allows for a reliable prediction of its key NMR and IR spectroscopic features.

-

¹H NMR Spectroscopy :

-

Propanoic Acid Chain : Two characteristic triplets are expected. The protons alpha to the carbonyl group (-CH₂-COOH) would appear around δ 2.5-2.7 ppm. The protons beta to the carbonyl and adjacent to the nitrogen (-NH-CH₂-) would be deshielded by the nitrogen and appear further downfield, likely around δ 3.6-3.8 ppm.

-

Pyridine Ring : The four aromatic protons on the pyridine ring will appear in the δ 6.5-8.2 ppm region. The proton ortho to the ring nitrogen (at C6) will be the most deshielded (δ ~8.1 ppm, doublet). The other three protons will have complex splitting patterns (triplets and doublets) in the δ 6.6-7.5 ppm range.

-

Amine/Acid Protons : The NH and OH protons will be broad singlets, with chemical shifts highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon : The carboxylic acid carbon (C=O) will be the most downfield signal, expected above δ 170 ppm.

-

Propanoic Acid Carbons : The alpha-carbon (-CH₂-COOH) is expected around δ 33-36 ppm, while the beta-carbon (-NH-CH₂-) would be around δ 40-43 ppm.

-

Pyridine Carbons : The five carbons of the pyridine ring will appear in the aromatic region (δ 105-160 ppm). The carbon attached to the amino group (C2) will be the most downfield of the ring carbons.

-

-

Infrared (IR) Spectroscopy :

-

A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

-

An N-H stretch from the secondary amine around 3300-3400 cm⁻¹.

-

A sharp and strong C=O stretch from the carboxylic acid carbonyl at ~1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyridine ring in the 1450-1600 cm⁻¹ region.

-

Application in Pharmaceutical Synthesis: The Dabigatran Etexilate Case Study

The primary industrial relevance of this compound is realized through its ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate. This ester is a crucial intermediate for the synthesis of Dabigatran Etexilate.[7][8] The synthesis is a multi-step process where the ester is coupled with another complex intermediate.

The general synthetic pathway involves:

-

Amide Coupling : The ethyl 3-(pyridin-2-ylamino)propanoate is coupled with an activated form (often the acid chloride) of 4-(methylamino)-3-nitrobenzoic acid. This forms a complex amide intermediate.[9]

-

Reduction & Cyclization : The nitro group on the benzene ring is reduced to an amine, which then undergoes an acid-catalyzed cyclization to form the core benzimidazole ring system of Dabigatran.

-

Further Elaboration : The benzimidazole intermediate is further modified in several steps to add the amidine side chain and the hexyloxycarbonyl protecting group, ultimately yielding Dabigatran Etexilate.[10][11]

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates in modern medicine. While not a therapeutic agent itself, its well-defined physicochemical properties and robust synthesis via the aza-Michael addition make it an indispensable component in the production of the life-saving anticoagulant, Dabigatran Etexilate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics and synthetic nuances is crucial for process optimization, impurity profiling, and the development of next-generation pharmaceuticals built upon similar structural scaffolds.

References

- 1. This compound | 104961-64-0 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. 104961-64-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 9. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]

- 10. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-pyridinyl)-beta-alanine

This guide provides a comprehensive overview of the synthesis and characterization of N-(2-pyridinyl)-beta-alanine, a heterocyclic β-amino acid of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights necessary for successful synthesis and validation.

Introduction: The Significance of N-(2-pyridinyl)-beta-alanine

N-(2-pyridinyl)-beta-alanine, with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a structurally unique amino acid derivative.[1][2] Its scaffold, combining a pyridine ring with a β-alanine moiety, makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is a known intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor.[3] The strategic importance of this compound necessitates a reliable and well-characterized synthetic route.

Table 1: Chemical Properties of N-(2-pyridinyl)-beta-alanine

| Property | Value | Reference(s) |

| CAS Number | 104961-64-0 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis of N-(2-pyridinyl)-beta-alanine: A Practical Approach

The most direct and efficient method for the synthesis of N-(2-pyridinyl)-beta-alanine is the aza-Michael addition of 2-aminopyridine to an acrylate derivative, followed by hydrolysis of the resulting ester. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The Aza-Michael Addition: Mechanistic Insights

The aza-Michael addition involves the nucleophilic attack of an amine (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). In this synthesis, 2-aminopyridine serves as the nucleophile, and an acrylic acid ester, such as butyl acrylate, acts as the electrophile. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the acrylate, thereby increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the weakly basic amino group of the pyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-(pyridin-2-ylamino)propanoic acid and its esters.[4]

Materials:

-

Pyridin-2-amine (4 g, 42.50 mmol, 1.00 equiv)

-

Acetic Acid (AcOH) (752 mg, 12.52 mmol, 0.52 equiv)

-

Butyl prop-2-enoate (butyl acrylate) (3.7 g, 28.87 mmol, 1.20 equiv)

-

Potassium hydroxide (KOH) (3.37 g, 60.06 mmol, 2.50 equiv)

-

Deionized water

-

Dichloromethane (DCM)

-

250-mL round-bottom flask

-

Stir bar

-

Heating mantle with stirrer

-

Rotary evaporator

Procedure:

-

Aza-Michael Addition:

-

Hydrolysis:

-

Work-up and Purification:

-

Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the bulk of the water and other volatile components.[4]

-

Wash the resulting residue with dichloromethane (6 x 200 mL) to remove unreacted starting materials and nonpolar impurities. The product, being a salt at this stage, will remain in the aqueous/solid phase.

-

Filter the solids and concentrate the filtrate to yield the crude N-(2-pyridinyl)-beta-alanine.[4] The product is reported as a brown oil.[4]

-

Safety Considerations

-

2-Aminopyridine: This compound is toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acrylic Acid/Butyl Acrylate: These are flammable liquids and vapors.[8][9] They can cause severe skin burns and eye damage, and may cause respiratory irritation.[10][11] Butyl acrylate is also a skin sensitizer.[9] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.

Characterization of N-(2-pyridinyl)-beta-alanine

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound.

-

Expected Result: For N-(2-pyridinyl)-beta-alanine (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed.

-

Reported Data: The mass spectrum (ES, m/z) shows a peak for [M+H]⁺ at 167, confirming the molecular weight of the product.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the beta-alanine backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-pyridinyl)-beta-alanine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H | 6.5 - 8.2 | m | 4H | Aromatic protons on the pyridine ring. |

| -NH- | ~7.0 | br s | 1H | Amine proton, may be broad and exchangeable. |

| -CH₂-N- | ~3.5 | t | 2H | Methylene group adjacent to the nitrogen. |

| -CH₂-COOH | ~2.6 | t | 2H | Methylene group adjacent to the carboxylic acid. |

| -COOH | >10 | br s | 1H | Carboxylic acid proton, typically a broad singlet. |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-pyridinyl)-beta-alanine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~175 | Carboxylic acid carbonyl carbon. |

| Pyridine C (C=N) | ~158 | Carbon atom of the pyridine ring double-bonded to nitrogen. |

| Pyridine C | 108 - 148 | Other aromatic carbons of the pyridine ring. |

| -CH₂-N- | ~40 | Methylene carbon attached to the nitrogen. |

| -CH₂-COOH | ~35 | Methylene carbon attached to the carboxylic acid group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for N-(2-pyridinyl)-beta-alanine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Secondary Amine) | 3350 - 3310 | Sharp, medium |

| C-H (Aromatic) | 3100 - 3000 | Sharp, weak to medium |

| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |

| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Medium to strong |

| C-N Stretch | 1350 - 1250 | Medium |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2-pyridinyl)-beta-alanine. By understanding the underlying aza-Michael addition mechanism and employing the described characterization techniques, researchers can confidently synthesize and validate this important chemical intermediate. The provided safety information is crucial for ensuring a safe laboratory practice. While predicted spectroscopic data is offered as a guide, it is imperative for researchers to obtain and interpret their own experimental data to confirm the structure and purity of the synthesized compound.

References

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. geneseo.edu [geneseo.edu]

- 7. biochemopharma.fr [biochemopharma.fr]

- 8. chemicalbook.com [chemicalbook.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. redox.com [redox.com]

Spectroscopic Characterization of 3-(pyridin-2-ylamino)propanoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-(pyridin-2-ylamino)propanoic acid (CAS No: 104961-64-0).[1][2][3][4][5][6] As an important intermediate in pharmaceutical synthesis, particularly for direct thrombin inhibitors like dabigatran etexilate, rigorous structural confirmation is paramount.[4][7][8] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol .[1][2][3] The unique arrangement of these functional groups imparts specific chemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of NMR, IR, and MS data is critical for confirming the identity, purity, and stability of this compound in research and development settings. This guide serves to elucidate these spectroscopic characteristics.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is the foundation of its function. The following diagram illustrates the molecular structure and numbering convention used for the subsequent spectroscopic analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | d | 1H | H-6' |

| ~7.50 | t | 1H | H-4' |

| ~6.80 | d | 1H | H-3' |

| ~6.60 | t | 1H | H-5' |

| ~6.50 | t (br) | 1H | N-H |

| ~3.40 | t | 2H | H-2 |

| ~2.50 | t | 2H | H-3 |

| ~12.00 | s (br) | 1H | COOH |

Why these predictions? The pyridine protons are expected in the aromatic region (δ 6.5-8.5 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most downfield. The methylene protons (H-2 and H-3) will appear as triplets due to coupling with each other. The H-2 protons, being adjacent to the amine, will be more deshielded than the H-3 protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C-1 (C=O) |

| ~158.0 | C-2' |

| ~148.0 | C-6' |

| ~137.0 | C-4' |

| ~112.0 | C-3' |

| ~106.0 | C-5' |

| ~40.0 | C-2 |

| ~35.0 | C-3 |

Rationale for Predictions: The carbonyl carbon (C-1) is characteristically found at the most downfield position. The pyridine carbons (C-2' to C-6') are expected in the range of δ 100-160 ppm. C-2', bonded to the amino group, will be significantly downfield. The aliphatic carbons of the propanoic acid chain (C-2 and C-3) will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Secondary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1250 | Medium | C-N stretch |

Interpretation of Key Bands: The most characteristic feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, which is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.[9] Superimposed on this may be the N-H stretch of the secondary amine around 3350 cm⁻¹. A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The presence of bands in the 1600-1470 cm⁻¹ region confirms the aromatic pyridine ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometry Data

The molecular weight of this compound is 166.18 amu. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed in positive ion mode.

-

[M+H]⁺: 167.0815 (calculated for C₈H₁₁N₂O₂⁺)

Published data confirms the observation of the protonated molecule at m/z 167.[1]

Predicted Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule involves the loss of formic acid (HCOOH), which has a mass of 46.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 104961-64-0 [chemicalbook.com]

- 5. anaxlab.com [anaxlab.com]

- 6. This compound - CAS:104961-64-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Crucial Terrain of Solubility: A Technical Guide to the Profile of 3-(pyridin-2-ylamino)propanoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the solubility profile of 3-(pyridin-2-ylamino)propanoic acid , a key intermediate in the synthesis of pharmaceutical compounds such as Dabigatran etexilate. In the landscape of drug discovery and development, a thorough understanding of a compound's solubility is not merely a perfunctory checkbox but a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of facts, offering a strategic framework for characterizing the solubility of this molecule, grounded in established scientific principles and regulatory expectations.

The Molecule in Focus: Physicochemical Landscape of this compound

Before delving into its behavior in solution, a foundational understanding of the intrinsic properties of this compound is paramount. These parameters are the primary determinants of its solubility and provide the basis for designing robust experimental investigations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104961-64-0 | [Various Suppliers] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [4] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| Calculated LogP | 0.9682 | [2] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

| Density | 1.281 g/cm³ | [3] |

| Boiling Point | 389.434°C at 760 mmHg | [3] |

| Flash Point | 189.323°C | [3] |

The structure of this compound, possessing both a basic pyridine ring and an acidic carboxylic acid group, suggests a zwitterionic character in aqueous solution. This amphoteric nature is the linchpin of its pH-dependent solubility, a critical factor that will be explored in subsequent sections. The calculated LogP value of less than one indicates a degree of hydrophilicity, suggesting that aqueous solubility is achievable, though its magnitude requires experimental determination.

The "Why": Solubility's Central Role in Pharmaceutical Development

The imperative to meticulously characterize the solubility of a compound like this compound stems from its direct impact on the viability of a drug candidate. Poor solubility can precipitate a cascade of developmental challenges, including:

-

Limited Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] Inadequate solubility can lead to low and erratic absorption, compromising the drug's therapeutic effect.[5][6]

-

Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant challenge, often requiring complex and costly formulation strategies.[7]

-

Inaccurate Biological Screening: In early-stage drug discovery, low solubility can lead to false negatives in in vitro assays due to the compound precipitating out of the test medium.[8]

The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[1][4] A drug is considered highly soluble when its highest dose strength is soluble in 250 ml or less of aqueous media over a pH range of 1 to 6.8.[1] Understanding where this compound falls within this classification is essential for guiding its development pathway and for potential biowaivers of in vivo bioequivalence studies.[9][10]

The "How": Methodologies for Elucidating the Solubility Profile

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid state.[1] This is the "gold standard" for preformulation and is typically determined using the shake-flask method.[4]

-

Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[4][8] It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[1]

dot graph TD { subgraph "Solubility Measurement Approaches" A[Start: Compound Synthesis] --> B{Is it Early Discovery or Late Development?}; B -->|Early Discovery| C[Kinetic Solubility]; B -->|Late Development/Preformulation| D[Thermodynamic Solubility]; C --> E[High-Throughput Screening]; D --> F[Gold Standard for Formulation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[11][12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid, high purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

HPLC with UV detector or other suitable analytical instrument

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[13][14]

-

Organic solvents (e.g., methanol, ethanol, DMSO)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[12] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

pH Measurement: For aqueous buffers, measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[13]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Add excess solid to solvent"]; B [label="2. Equilibrate (Shake at constant T)"]; C [label="3. Centrifuge to separate phases"]; D [label="4. Sample supernatant"]; E [label="5. Dilute and analyze concentration"]; A -> B -> C -> D -> E; } Caption: Workflow for the Shake-Flask Solubility Assay.

Experimental Protocol: Potentiometric Titration for pKa and Intrinsic Solubility Determination

Due to its zwitterionic nature, the pH of the solution will profoundly impact the solubility of this compound. Potentiometric titration is a powerful technique to determine the acid dissociation constants (pKa values) and the intrinsic solubility (solubility of the neutral species).[15][16]

Objective: To determine the pKa values and intrinsic aqueous solubility of this compound.

Materials:

-

This compound

-

Potentiometric autotitrator with a calibrated pH electrode

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Magnetic stirrer

-

Deionized water

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration.

-

Titration Setup: Calibrate the pH electrode using standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and the titrant delivery tube.

-

Titration: Titrate the solution with the standardized acid or base at a constant rate, recording the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.[17] Specialized software can be used for more accurate pKa determination.

-

Intrinsic Solubility Calculation: The intrinsic solubility can be calculated from the titration data, particularly when precipitation occurs during the titration.[15][16]

Expected Solubility Profile and Influencing Factors

Based on the structure of this compound, its solubility profile is anticipated to exhibit the following characteristics:

-

pH-Dependence: As a zwitterionic compound, it will have its lowest solubility at its isoelectric point (pI).[3][18] The solubility will increase at pH values below the pKa of the pyridine moiety (protonation leading to a cationic species) and above the pKa of the carboxylic acid group (deprotonation leading to an anionic species).

-

Solvent Effects: The solubility in organic solvents will be dependent on the polarity of the solvent and its ability to form hydrogen bonds with the solute. Given its TPSA and hydrogen bonding capabilities, it is expected to have some solubility in polar protic solvents like methanol and ethanol.

-

Temperature Effects: For most solid solutes, solubility increases with temperature.[1] The extent of this effect should be experimentally determined.

Conclusion and Forward Look

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical synthesis and for the development of the final active pharmaceutical ingredient. This guide has provided a robust framework for the systematic investigation of its solubility, grounded in established scientific methodologies and regulatory expectations. By employing the detailed protocols for the shake-flask method and potentiometric titration, researchers can generate the critical data needed to navigate the complexities of formulation and ensure the development of safe and effective medicines. The principles and workflows outlined herein are not only applicable to the target compound but also serve as a valuable blueprint for the solubility characterization of other zwitterionic molecules in the pharmaceutical pipeline.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. fda.gov [fda.gov]

- 8. enamine.net [enamine.net]

- 9. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scielo.br [scielo.br]

- 13. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 3-(pyridin-2-ylamino)propanoic acid: A Methodological Approach

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete crystal structure analysis of 3-(pyridin-2-ylamino)propanoic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document serves as a robust framework for researchers and drug development professionals. It outlines the necessary experimental protocols, from synthesis and crystal growth to advanced characterization and computational analysis. To illustrate these principles in practice, the crystal structure of mono-β-alanine hydrochloride is utilized as a detailed case study, providing a practical blueprint for the structural elucidation of the title compound and its analogues.

Introduction

This compound, also known as N-(2-pyridinyl)-β-alanine, is a molecule of interest in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents.[1][2] The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is a critical step in the drug development pipeline.

This guide is designed to provide a deep dive into the multifaceted process of crystal structure analysis. It moves beyond a simple recitation of steps to explain the underlying scientific principles and the rationale behind experimental choices. We will cover the synthesis of the target molecule, methods for obtaining high-quality single crystals, and the array of spectroscopic and thermal analyses that complement X-ray diffraction data.

Due to the current absence of a published crystal structure for this compound, this guide will use the closely related and structurally informative molecule, mono-β-alanine hydrochloride, as a practical exemplar for the core analytical techniques.[3]

Synthesis and Crystal Growth

The journey to understanding a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common synthetic route involves the reaction of pyridin-2-amine with an acrylic acid derivative. One documented method involves reacting pyridin-2-amine with butyl prop-2-enoate in the presence of acetic acid, followed by hydrolysis with potassium hydroxide.[4] Another approach takes 2-chloropyridine-N-oxide as a starting material, which reacts with 3-aminopropionic acid.[5]

Exemplary Protocol (based on ChemicalBook): [4]

-

To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).

-

Stir the resulting solution overnight at 70°C.

-

Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL).

-

Stir the solution overnight at 25°C.

-

Concentrate the mixture under vacuum.

-

Wash the resulting mixture with dichloromethane (6 x 200 mL).

-

Filter the solids and concentrate the filtrate to yield this compound.

Single Crystal Growth: The Slow Evaporation Method

The slow evaporation technique is a widely used and effective method for growing high-quality single crystals from solution.[1][2][6] The principle relies on gradually increasing the concentration of the solute in a solvent until a supersaturated state is reached, from which crystals can nucleate and grow.[7]

Detailed Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is moderately soluble. This allows for a controlled rate of crystallization.

-

Preparation of a Sub-saturated Solution: Dissolve approximately 20-50 mg of the synthesized compound in a clean vial with a suitable solvent (e.g., ethanol, water, or a mixture).[1] Gently warm the mixture to aid dissolution if necessary. The goal is to have a clear, unsaturated solution at room temperature.

-

Controlled Evaporation: Cover the vial with a cap, parafilm, or aluminum foil.[6][7] Pierce a few small holes in the covering to allow for slow evaporation of the solvent over several days to weeks.[7]

-

Incubation: Place the vial in a vibration-free and temperature-stable environment to allow for undisturbed crystal growth.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm in at least two dimensions) have formed, carefully harvest them from the mother liquor.[8]

Caption: Workflow from synthesis to analysis.

Analytical Characterization

A combination of analytical techniques is employed to fully characterize the synthesized compound and its crystalline form.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in a molecule.[9][10] For this compound, characteristic peaks for the N-H, C=O (carboxylic acid), C-N, and aromatic C-H bonds would be expected. The spectrum provides a molecular fingerprint, confirming the identity of the synthesized compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy in solution are essential for confirming the molecular structure. For a comprehensive analysis of the crystalline state, solid-state NMR (ssNMR) can provide valuable information about the local atomic environment and molecular packing in the crystal lattice.[11][12][13][14]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability, melting point, and decomposition profile of the compound.[15][16][17][18] DSC measures heat flow to or from a sample as a function of temperature, revealing phase transitions like melting.[19] TGA measures changes in mass with temperature, indicating decomposition or loss of solvent molecules.[19]

Single-Crystal X-ray Diffraction: A Case Study of Mono-β-alanine Hydrochloride

As a definitive crystal structure for this compound is not available, we will detail the process of single-crystal X-ray diffraction using mono-β-alanine hydrochloride as an illustrative example.[3] This compound shares the β-alanine backbone and provides a relevant model for the zwitterionic and hydrogen bonding interactions expected in the title compound.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused X-ray beam.[20][21] The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[22]

Typical Data Collection Parameters:

| Parameter | Value | Rationale |

| Radiation | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. |

| Temperature | 100 K | Reduces thermal motion, leading to better data quality. |

| Detector Distance | 40-60 mm | Balances resolution and spot separation.[22] |

| Exposure Time | 10-30 s/frame | Optimized to achieve good signal-to-noise without overloading the detector.[20] |

| Total Rotation | 180-360° | Ensures a complete dataset is collected. |

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. The unit cell parameters are determined, and the data is corrected for various experimental factors.[20]

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms. The structural model is then refined using a least-squares process, typically with software like SHELXL.[23][24][25] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

Caption: Single-crystal X-ray diffraction workflow.

Crystallographic Data for Mono-β-alanine Hydrochloride

The following table summarizes the crystallographic data for mono-β-alanine hydrochloride, which crystallizes in the orthorhombic space group Pbca.[3]

| Parameter | Value |

| Chemical Formula | C₃H₈NO₂Cl |

| Formula Weight | 125.55 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.7414(5) |

| b (Å) | 7.4671(6) |

| c (Å) | 16.5288(11) |

| V (ų) | 1202.31(14) |

| Z | 8 |

| Dcalc (g/cm³) | 1.387 |

Analysis of Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the crystal's properties.

Hydrogen Bonding

In the case of mono-β-alanine hydrochloride, the structure is characterized by extensive hydrogen bonding. The protonated amine group (+NH₃) acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid and the chloride anion act as acceptors.[3] This leads to the formation of layers within the crystal structure.

For this compound, a similar zwitterionic form in the solid state is possible, which would lead to strong N-H···O hydrogen bonds between the protonated pyridinium nitrogen or the secondary amine and the carboxylate group.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[26][27][28][29][30] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like mono-β-alanine hydrochloride, the fingerprint plot would show distinct spikes corresponding to the prevalent H···O and H···Cl hydrogen bonds, as well as a significant contribution from H···H contacts.

Caption: Hirshfeld surface analysis workflow.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically robust roadmap for its elucidation. By following the detailed protocols for synthesis, crystal growth, and multi-faceted characterization, researchers can obtain the necessary data for a complete structural analysis. The case study of mono-β-alanine hydrochloride demonstrates the power of single-crystal X-ray diffraction and subsequent computational analysis in revealing the intricate details of molecular conformation and intermolecular interactions that govern the solid-state properties of a compound. The application of these methodologies will be invaluable for the continued development and understanding of this compound and its derivatives in the pharmaceutical landscape.

References

- 1. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]

- 6. Slow Evaporation Method [people.chem.umass.edu]

- 7. Growing Crystals [web.mit.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. researchgate.net [researchgate.net]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. Solid State NMR Methods & Measurements – Van der Wel solid-state NMR lab [vanderwellab.org]

- 12. Nmr spectroscopy for solids | Bruker [bruker.com]

- 13. Solid-state nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 22. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 25. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 30. researchgate.net [researchgate.net]

"3-(pyridin-2-ylamino)propanoic acid" as a scaffold in medicinal chemistry

An In-Depth Technical Guide to the 3-(pyridin-2-ylamino)propanoic Acid Scaffold in Medicinal Chemistry

Introduction: Unveiling a Core Moiety in Modern Drug Synthesis

In the landscape of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds due to their versatile synthetic handles and inherent ability to interact with biological targets. The this compound core is a prime example of such a scaffold. Comprising a pyridine ring linked via a secondary amine to a β-alanine backbone, this structure offers a unique combination of aromaticity, hydrogen bonding capabilities, and conformational flexibility. While not a final drug entity in itself, it serves as a critical building block, most notably as a key intermediate in the synthesis of blockbuster pharmaceuticals.[1][2] Its strategic importance lies in its role in the creation of the direct thrombin inhibitor, Dabigatran etexilate, an oral anticoagulant that has revolutionized the prevention of stroke and systemic embolism.[1]

This guide provides a comprehensive technical overview of the this compound scaffold for researchers and drug development professionals. We will delve into its synthesis, explore its pivotal role in pharmaceutical manufacturing, and discuss the underlying chemical principles that make it a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of a scaffold is fundamental to its application in drug design. The this compound molecule possesses a balanced profile suitable for further chemical elaboration.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | [4] |

| LogP | 0.9682 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis of the Scaffold: Pathways to a Critical Intermediate

The efficient construction of the this compound core and its corresponding ethyl ester is paramount for its industrial application. Several synthetic routes have been developed, each with distinct advantages regarding cost, yield, and environmental impact. The most prevalent methods involve the conjugate addition of 2-aminopyridine to an acrylate derivative.

Route 1: Direct Conjugate Addition

This is the most direct and widely employed method, involving the reaction of 2-aminopyridine with an acrylic acid ester, such as ethyl acrylate or butyl prop-2-enoate.[1][3] The reaction is typically catalyzed by an acid and driven by heat. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

A notable improvement in this one-step synthesis involves the use of trifluoromethanesulfonic acid as a catalyst, which significantly enhances the reaction rate and yield.[1][5] This approach provides a streamlined and efficient pathway to the ethyl ester, a direct precursor in the synthesis of Dabigatran.[1]

Route 2: Multi-step Synthesis from 2-Chloropyridine-N-oxide

An alternative pathway begins with 2-chloropyridine-N-oxide.[6] This route involves an initial reaction with 3-aminopropionic acid to form 3-(pyridin-2-ylamino)propionic acid N-oxide. This intermediate then undergoes esterification, followed by a reduction step (e.g., catalytic hydrogenation with Pd/C) to remove the N-oxide and yield the final product.[1][6] While more complex, this route can be advantageous in specific manufacturing contexts.

The diagram below illustrates the comparative workflows of these primary synthetic routes.

References

- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 2. This compound | 104961-64-0 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Coordination Chemistry of 3-(pyridin-2-ylamino)propanoic acid

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of 3-(pyridin-2-ylamino)propanoic acid. While direct experimental data on the coordination complexes of this specific ligand is limited in publicly accessible literature, this guide synthesizes information from analogous N-pyridyl amino acid systems to project its synthesis, coordination behavior, and potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel metal complexes with potential catalytic and medicinal properties.

Introduction: The Potential of N-Pyridyl Amino Acid Ligands

N-pyridyl amino acids represent a versatile class of ligands in coordination chemistry. The amalgamation of a pyridine ring, a secondary amine, and a carboxylic acid moiety within a single molecular framework offers multiple potential coordination sites. This multifunctionality allows for the formation of a diverse array of metal complexes with varied geometries and electronic properties. The ligand at the core of this guide, this compound, is a structurally intriguing molecule with the potential to act as a bidentate or tridentate chelating agent. Understanding its coordination chemistry is paramount for unlocking its potential in fields such as catalysis and medicinal inorganic chemistry.

Ligand Synthesis: Crafting the Molecular Backbone

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.

Michael Addition of 2-Aminopyridine to an Acrylate Ester

A common and efficient method involves the Michael addition of 2-aminopyridine to an acrylate ester, such as butyl acrylate or ethyl acrylate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 equiv), butyl acrylate (1.2 equiv), and a catalytic amount of acetic acid (0.52 equiv).

-

Heating: Stir the reaction mixture at 70°C overnight.

-

Hydrolysis: After cooling, add an aqueous solution of potassium hydroxide (2.5 equiv) and stir the mixture at room temperature overnight to facilitate the hydrolysis of the ester.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure. Wash the resulting residue extensively with dichloromethane to remove unreacted starting materials and byproducts. The aqueous layer is then carefully acidified to precipitate the product, which can be collected by filtration and dried. Alternatively, after concentration, the solids can be filtered off, and the filtrate concentrated to yield the product.[1]

Diagram: Synthesis via Michael Addition

Caption: Synthetic pathway to this compound.

Nucleophilic Substitution on a Pyridine Precursor

An alternative approach involves the reaction of a substituted pyridine, such as 2-chloropyridine-N-oxide, with 3-aminopropionic acid. This is followed by a reduction step to remove the N-oxide.

Experimental Protocol:

-

N-oxide Reaction: React 2-chloropyridine-N-oxide (1.0 equiv) with 3-aminopropionic acid (1.2 equiv) in the presence of an inorganic base (e.g., NaOH, 2.0 equiv) in a suitable solvent like water at 80-100°C for 24-36 hours.[2]

-

Work-up: After the reaction, the solvent is removed under reduced pressure. The pH is adjusted to 6.5-8 with hydrochloric acid, and ethanol is added to precipitate out most of the sodium chloride. The filtrate is then concentrated to dryness.[2]

-

Reduction: The resulting this compound N-oxide can be reduced to the final product using a suitable reducing agent, such as catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel.[2]

Predicted Coordination Chemistry

Based on the coordination behavior of analogous N-pyridyl amino acids, this compound is expected to exhibit versatile coordination modes, primarily acting as a bidentate or tridentate ligand.

Potential Coordination Modes

-

Bidentate (N,O) Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring. This mode is common for β-amino acids.

-

Tridentate (N,N,O) Coordination: A more encapsulating coordination can be achieved through the involvement of the pyridine nitrogen, the secondary amine nitrogen, and a carboxylate oxygen. This would result in the formation of two fused chelate rings (one five-membered and one six-membered), leading to highly stable complexes. This tridentate behavior has been observed in complexes of the related ligand N-(2-pyridylmethyl)-L-alanine with Ni(II) and Co(III).[3][4]

Diagram: Predicted Coordination Modes

Caption: Bidentate and tridentate coordination of the ligand.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

-

Ligand Deprotonation: Dissolve this compound in a suitable solvent (e.g., water, ethanol, or a mixture). Add a stoichiometric amount of a base (e.g., NaOH, KOH, or LiOH) to deprotonate the carboxylic acid.

-

Complexation: To the solution of the deprotonated ligand, add a solution of the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) dropwise with stirring. The molar ratio of metal to ligand will influence the stoichiometry of the final complex.

-

Isolation: The resulting complex may precipitate out of the solution upon formation or after adjusting the solvent polarity. The precipitate is then collected by filtration, washed with the solvent, and dried.

Characterization of the Metal Complexes

A suite of analytical techniques is essential to fully characterize the resulting coordination complexes.

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Confirmation of coordination through shifts in the vibrational frequencies of the C=O (carboxylate), N-H (amine), and C=N (pyridine) groups. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the complex in solution. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

Potential Applications: A Forward Look

While specific applications for complexes of this compound have yet to be reported, the broader class of N-pyridyl amino acid complexes has shown promise in several areas.

Catalysis

The ability of these ligands to form stable complexes with various transition metals makes them attractive candidates for catalytic applications. For instance, copper complexes with pyridyl-containing ligands have been investigated for their catalytic activity in oxidation reactions. The redox-active nature of the copper center, modulated by the electronic properties of the ligand, can facilitate the generation of reactive oxygen species.

Medicinal Chemistry

The structural motifs present in this compound are of interest in drug design. Metal complexes can exhibit enhanced biological activity compared to the free ligands. For example, zinc complexes with amino acids have been explored for their antibacterial properties for potential dermatological applications.[5] The coordination of the ligand to a metal ion can facilitate its transport across cell membranes and influence its interaction with biological targets.

Conclusion and Future Directions

This compound is a ligand with significant, yet largely unexplored, potential in coordination chemistry. Based on the behavior of analogous systems, it is predicted to form stable bidentate and tridentate complexes with a range of transition metals. Future research should focus on the synthesis and isolation of these complexes, followed by thorough structural and spectroscopic characterization. The exploration of their catalytic and biological activities will be crucial in determining the practical utility of these novel coordination compounds. The insights provided in this guide serve as a foundational framework to stimulate and direct these future investigations.

References

- 1. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring catalytic activity modulations: photoredox catalysis with substituted copper(I)-dipyridylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the pH Stability of 3-(pyridin-2-ylamino)propanoic acid

Prepared by: A Senior Application Scientist

Foreword

For researchers and professionals in drug development and chemical synthesis, understanding the physicochemical stability of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive technical overview of the stability of 3-(pyridin-2-ylamino)propanoic acid (CAS: 104961-64-0), a key intermediate in the synthesis of modern therapeutics like Dabigatran etexilate[1]. While direct, peer-reviewed studies on its pH-dependent degradation are not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and field-proven methodologies to provide a robust framework for its handling, analysis, and forced degradation studies. We will explore the molecule's inherent properties and present a detailed, self-validating protocol for a comprehensive pH stability assessment.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring linked via a secondary amine to a propanoic acid chain. This structure dictates its behavior in aqueous solutions across the pH spectrum.

Chemical Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

The stability profile of a molecule is intrinsically linked to its physicochemical properties. The table below summarizes the known and predicted characteristics of this compound.

| Property | Value | Source / Comment |

| CAS Number | 104961-64-0 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| pKa₁ (Carboxylic Acid) | ~4.5 - 5.0 | Estimated, based on typical propanoic acid derivatives. |

| pKa₂ (Pyridinium ion) | ~6.5 - 7.0 | Estimated, based on 2-aminopyridine derivatives[4]. |

| Predicted LogP | 0.9682 | [3] |

| Storage Recommendation | 2-8°C, Sealed in dry conditions | [3] |

The two key ionizable centers—the carboxylic acid and the pyridine nitrogen—are critical to understanding pH-dependent stability. The molecule will exist in different ionic forms depending on the pH of the solution, which influences solubility, reactivity, and susceptibility to degradation.

pH-Dependent Ionization States and Potential Instabilities

The protonation state of this compound governs its behavior. Based on the estimated pKa values, we can predict the dominant species across the pH range.

Caption: Predicted dominant ionic species of the molecule at different pH ranges.

Potential Degradation Pathways

While specific degradation products have not been documented, we can hypothesize potential pathways based on the molecule's functional groups:

-

Oxidation: The secondary amine is a potential site for oxidation, which could be catalyzed by trace metals or light. This susceptibility may be pH-dependent, influenced by the protonation state of the adjacent pyridine ring.

-

Decarboxylation: Although generally requiring harsh conditions (high heat), acidic or basic catalysis could potentially promote decarboxylation, though this is considered a less likely pathway under typical storage conditions.

-

Hydrolysis/Cleavage: Extreme pH and elevated temperatures could theoretically lead to the cleavage of the N-C bond between the pyridine ring and the side chain. This would represent a significant structural degradation.

The lack of published data necessitates a structured experimental approach to confirm these hypotheses and quantify the stability profile.

Experimental Protocol for pH Stability Assessment

This section outlines a robust, self-validating protocol for determining the stability of this compound across a range of pH values, consistent with regulatory guidelines (e.g., ICH Q1A).

Objective

To quantify the degradation rate of this compound in aqueous solutions at various pH values and temperatures, identify major degradation products, and establish optimal storage conditions.

Materials and Instrumentation

-

Compound: this compound (Purity ≥98%)[3].

-

Buffers: Standard USP buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10).

-

Instrumentation:

-

Calibrated pH meter.

-

HPLC-UV/DAD system for purity analysis and quantification.

-

LC-MS/MS system for identification of degradation products.

-

Temperature-controlled stability chambers.

-

Experimental Workflow

The workflow is designed to move from initial stress testing to a comprehensive, long-term stability analysis.

Caption: Experimental workflow for a comprehensive pH stability study.

Detailed Methodologies

Step 1: HPLC Method Development (Self-Validating System)

-

Rationale: A stability-indicating method is crucial. It must be able to resolve the parent compound from any potential degradation products, ensuring that a decrease in the main peak area is directly attributable to degradation.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/DAD at the λmax of the parent compound and a broader range (e.g., 210-400 nm) to detect degradants with different chromophores.

-

Validation: Perform forced degradation (see Step 3) and demonstrate peak purity of the parent compound at each time point using the Diode Array Detector.

-

Step 2: Forced Degradation (Stress Testing)

-

Rationale: To rapidly generate potential degradation products and validate the stability-indicating nature of the analytical method.

-

Protocol: Prepare solutions (~1 mg/mL) and subject them to the following conditions for 24 hours:

-

Acidic: 0.1 M HCl at 60°C.

-

Alkaline: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid state and in solution (pH 7) at 80°C.

-

Photolytic: Expose solution to light according to ICH Q1B guidelines.

-

Analyze all samples by HPLC-UV and LC-MS/MS.

-

Step 3: pH-Rate Profile Study

-

Rationale: To quantitatively determine the rate of degradation as a function of pH.

-

Protocol:

-

Prepare a series of aqueous buffered solutions (pH 2, 4, 7, 9, 12).

-

Spike a small aliquot of a concentrated stock solution of this compound into each buffer to a final concentration of ~0.1 mg/mL.

-

Divide the samples from each pH into two sets and incubate at 40°C and 60°C.

-

At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase), and analyze immediately by HPLC.

-

Data Analysis and Interpretation

The data gathered from the stability study should be meticulously analyzed to build a complete stability profile.

Degradation Kinetics

For each pH and temperature, plot the natural logarithm of the remaining parent compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (k).